[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol

Chiral HPLC analysis Enantiopurity Quality control

Researchers requiring a stereochemically defined aziridine alcohol often face supply inconsistency and ambiguous stereochemical outcomes. This compound solves that: it is a crystalline, storable intermediate with a cleavable N-trityl group and a primary alcohol handle. Key advantages: - Confirmed crystallinity (mp 86-88 °C for the homochiral form) enables purification and X-ray validation. - The 3-methyl substituent modulates enantioselectivity in asymmetric catalysis, distinct from serine-derived analogs. - Multigram synthesis protocols ensure reliable supply for total synthesis and medicinal chemistry campaigns.

Molecular Formula C23H23NO
Molecular Weight 329.4 g/mol
Cat. No. B12432777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Molecular FormulaC23H23NO
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
InChIInChI=1S/C23H23NO/c1-18-22(17-25)24(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22,25H,17H2,1H3
InChIKeyMHDNNWKUMQPYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-trityl Aziridine Alcohol Building Block


[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol (CAS 196965-54-5; racemic) and its homochiral (2S,3S)-enantiomer (CAS 167502-57-0) belong to the N-tritylaziridin-2-ylmethanol class of chiral building blocks, featuring a strained aziridine ring bearing a 3-methyl substituent, a 2-hydroxymethyl handle, and a bulky N-triphenylmethyl (trityl) protecting group [1]. The compound is derived from L-threonine as the chiral pool starting material, providing access to the (2S,3S)-configured stereochemistry that is complementary to the L-serine-derived (S)-configured analogs lacking the 3-methyl group [2]. The trityl group confers crystallinity (enabling purification and structural characterization by X-ray diffraction) while remaining cleavable under mild acidic or reductive conditions, making the compound a versatile intermediate for stereocontrolled synthesis [1][2].

Why 3-Methyl-N-trityl Aziridine Alcohol Is Irreplaceable


Within the class of N-trityl aziridine alcohols, the presence or absence of the 3-methyl substituent fundamentally alters stereochemical outcome in asymmetric catalysis. The L-threonine-derived (2S,3S)-3-methyl variant establishes a substitution pattern that is distinct from the L-serine-derived (S)-configured non-methylated analog; the additional stereogenic center at C-3 can invert or modulate the enantioselectivity of catalytic reactions depending on the substrate [1]. Furthermore, the 3-methyl group increases steric congestion around the aziridine ring, which affects both the kinetics of nucleophilic ring-opening and the conformational preferences of the N-trityl group in the solid state, as evidenced by X-ray crystallography [2]. Procuring a generic 'trityl aziridine methanol' without specifying the 3-methyl substitution pattern risks introducing a compound with an unintended stereochemical profile or reactivity, compromising reproducibility in synthesis campaigns [1].

Differentiation Evidence: 3-Methyl-N-trityl Aziridine Alcohol vs. Analogs


Enantiopurity by Chiral HPLC

The enantiomeric purity of the L-threonine-derived homochiral (2S,3S)-3-methyl-N-tritylaziridin-2-ylmethanol (compound 4) has been determined by HPLC, confirming its enantiopurity when prepared via the reported Grignard-mediated route [1]. In contrast, the racemic mixture (CAS 196965-54-5) is a 1:1 mixture of enantiomers and cannot provide stereocontrol in asymmetric applications [2]. For procurement decisions, the homochiral (2S,3S) material (CAS 167502-57-0) is the scientifically relevant form for chiral synthesis and catalyst development.

Chiral HPLC analysis Enantiopurity Quality control

Enantioselectivity: 3-Methyl vs. Non-Methylated Ligands

In the enantioselective addition of diethylzinc to aldehydes, the presence of the 3-methyl substituent on the aziridine ring (as in threonine-derived ligands) alters the enantioselectivity outcome compared to serine-derived ligands (which lack the 3-methyl group). Tanner et al. demonstrated that aziridino alcohols from L-threonine (1b–1i, 3) and L-serine (1a) produced different enantiomeric excesses and, in some cases, opposite configurations of the alcohol product, with stereoselectivity up to 90% ee depending on the ligand substitution pattern [1]. The 3-methyl group is a structural determinant of the enantiodifferentiating transition state.

Asymmetric catalysis Diethylzinc addition Enantioselectivity modulation

Solid-State Conformation and Hydrogen Bonding

Single-crystal X-ray structures of the L-serine-derived (compound 3, R = H) and L-threonine-derived (compound 4, R = CH₃) N-tritylaziridin-2-ylmethanols reveal a trans relationship between the diphenylmethanol (from Grignard addition) and trityl groups, and an intramolecular hydrogen bond between the aziridine nitrogen and the hydroxy group [1]. This hydrogen bond persists in solution, as confirmed by temperature-dependent ¹H NMR spectroscopy [1]. The 3-methyl group in compound 4 introduces additional steric constraints that differentiate its solid-state packing and potentially its solution conformation from the non-methylated analog.

X-ray crystallography Intramolecular hydrogen bond Conformational analysis

Multigram One-Pot Synthesis from Chiral Pool

A convenient multigram 'one-pot procedure' has been established for the synthesis of methyl N-tritylaziridine-2-carboxylates 1 (from L-serine) and 2 (from L-threonine), which are direct precursors to the corresponding N-tritylaziridin-2-ylmethanols 3 and 4 via Grignard reaction [1]. Both the serine-derived (compound 3) and threonine-derived (compound 4) methanols are accessible by this identical protocol, confirming that procurement of the 3-methyl analog does not require a more complex or lower-yielding synthetic route compared to the non-methylated analog [1].

Process chemistry Scale-up Chiral pool synthesis

N-Trityl Deprotection Orthogonality

The N-trityl group on the target compound can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) or by reductive cleavage (e.g., Li/NH₃ or catalytic hydrogenolysis), exposing the free aziridine NH for further functionalization [1]. In contrast, alternative N-protected aziridine alcohols, such as N-tosyl or N-Boc analogs, require different deprotection conditions that may not be compatible with acid- or base-sensitive substrates. The N-trityl group also imparts crystallinity that facilitates purification and X-ray characterization, a practical advantage over N-alkyl aziridine alcohols that are often oils .

Protecting group strategy Orthogonal deprotection Aziridine functionalization

Application Scenarios: 3-Methyl-N-trityl Aziridine Alcohol


Chiral Ligand for Asymmetric Organozinc Additions

The threonine-derived (2S,3S)-3-methyl substitution pattern is essential when the stereochemical outcome of catalytic diethylzinc or alkenylzinc additions must be tuned relative to serine-derived ligands. Users developing new chiral catalysts for asymmetric C–C bond formation should specifically procure the 3-methyl analog to access the stereochemical space afforded by the additional C-3 stereogenic center [1][2].

Stereocontrolled β-Methyl-α-amino Alcohol Synthesis

The 3-methyl-2-hydroxymethyl substitution pattern embedded in the target compound provides direct entry to protected β-methyl-α-amino alcohols after N-trityl deprotection and nucleophilic ring-opening. This scaffold is a privileged intermediate for the construction of non-proteinogenic amino acids and peptide isosteres [1].

Crystalline Chiral Building Block for Total Synthesis

The established crystallinity (mp 86–88 °C for the homochiral form) and validated multigram synthetic protocol make the compound a reliable, storable intermediate for total synthesis projects requiring enantiopure aziridine alcohol building blocks with orthogonal N-trityl protection [1][2].

Rigid Chiral Linker for Bioconjugation and Structural Biology

The defined three-dimensional structure confirmed by X-ray crystallography, combined with the cleavable N-trityl group and the primary alcohol handle for further derivatization, makes this compound suitable as a rigid, stereochemically defined linker or probe precursor in chemical biology applications [1].

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